
2-Bromo-4-fluoro-5-methylphenol
Overview
Description
2-Bromo-4-fluoro-5-methylphenol is an organic compound with the molecular formula C7H6BrFO It is a substituted phenol, characterized by the presence of bromine, fluorine, and methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-fluoro-5-methylphenol can be synthesized through several methods. One common approach involves the bromination and fluorination of 5-methylphenol. The process typically includes the following steps:
Bromination: 5-methylphenol is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride or cesium fluoride under appropriate conditions to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification techniques to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-5-methylphenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted phenols.
Electrophilic Aromatic Substitution: The compound can participate in reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and aluminum chloride for Friedel-Crafts reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted phenols with various functional groups.
Electrophilic Aromatic Substitution: Nitro, sulfonyl, or alkyl/aryl substituted phenols.
Oxidation and Reduction: Quinones or hydroquinones.
Scientific Research Applications
2-Bromo-4-fluoro-5-methylphenol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-5-methylphenol depends on its specific application. In pharmaceuticals, it may act by binding to target enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets. The phenolic group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorophenol: Similar structure but lacks the methyl group.
4-Bromo-2-fluoro-5-methylphenol: Positional isomer with different substitution pattern.
2-Bromo-4-methylphenol: Lacks the fluorine atom.
Uniqueness
2-Bromo-4-fluoro-5-methylphenol is unique due to the specific combination of bromine, fluorine, and methyl groups, which confer distinct chemical and physical properties. This combination can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.
Biological Activity
2-Bromo-4-fluoro-5-methylphenol is a halogenated phenolic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, antiviral, and anticancer properties. The synthesis methods, structure-activity relationships, and relevant case studies are also discussed.
This compound has a molecular formula of C₇H₆BrF₁O and a molar mass of approximately 205.02 g/mol. It is characterized by the presence of bromine and fluorine substituents on the phenolic ring, which significantly influence its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may exhibit activity against several viral pathogens, potentially through inhibition of viral replication mechanisms. For example, compounds structurally similar to this compound have shown promise in inhibiting the replication of viruses such as SARS-CoV-2, highlighting its potential as a therapeutic agent in viral infections .
Anticancer Properties
In cancer research, this compound has been evaluated for its ability to inhibit cancer cell proliferation. Some studies indicate that it may target specific kinases involved in cancer cell signaling pathways, leading to apoptosis in malignant cells. The compound's unique structure allows it to interact with various biomolecules, potentially modulating critical cellular processes involved in tumor growth.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
Substituent | Effect on Activity |
---|---|
Bromine | Enhances lipophilicity and biological interaction |
Fluorine | Increases metabolic stability and potency |
Methyl | Modulates steric hindrance and receptor binding |
These substituents play a crucial role in determining the compound's efficacy against different biological targets.
Case Studies
- Antimicrobial Efficacy : A study published in PubMed Central evaluated the antibacterial activity of halogenated phenols, including this compound. Results showed significant inhibition against Staphylococcus aureus, suggesting its potential as an antibacterial agent .
- Antiviral Research : In antiviral studies presented at an international conference, compounds similar to this compound demonstrated broad-spectrum activity against various viral strains, including those resistant to standard treatments .
- Cancer Cell Studies : Research involving cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis through specific signaling pathways associated with cancer progression.
Properties
IUPAC Name |
2-bromo-4-fluoro-5-methylphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-2-7(10)5(8)3-6(4)9/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDPFYLNWVPEDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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